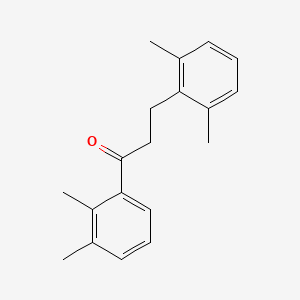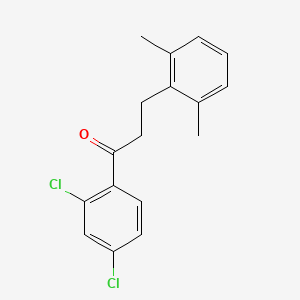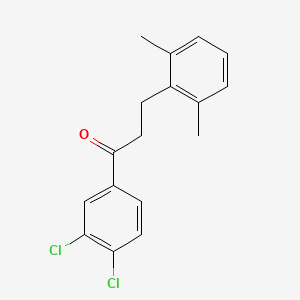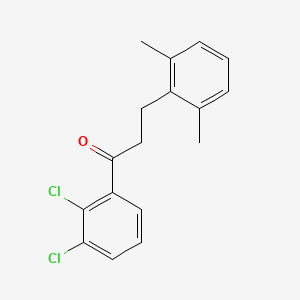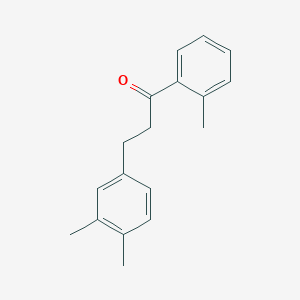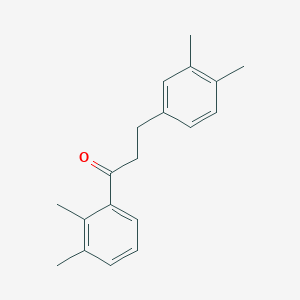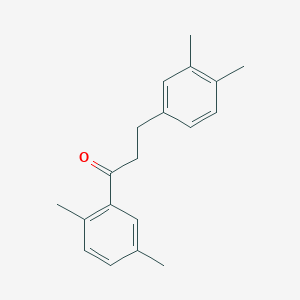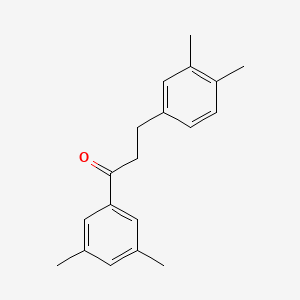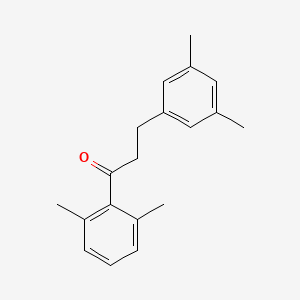
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one
Overview
Description
“3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound that is part of the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. This particular compound has a difluoromethyl group attached to it .
Synthesis Analysis
The synthesis of “3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” involves difluoromethylation processes based on X–CF 2 H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF 2 H to C (sp 2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp 2 )–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The chemical reactions involving “3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one” are likely to involve difluoromethylation processes . These processes can involve electrophilic, nucleophilic, radical and cross-coupling methods to construct C (sp 3 )–CF 2 H bonds .Scientific Research Applications
Pharmaceutical Relevance
DFP’s unique structure and reactivity make it a valuable tool in pharmaceutical research:
- Antiviral Activity : Rapid synthesis of 3-difluoromethyl-quinoxalin-2-mercapto-acetyl-urea has shown potential for dramatically improved antiviral activity .
Material Science and Catalysis
- Versatile Compound : Bromo-2-(difluoromethyl)-3-fluoropyridine, a derivative of DFP, displays immense potential in scientific research. Its unique structure enables exploration of novel reactions and synthesis pathways, making it valuable for drug discovery, material science, and catalysis studies.
Computational Chemistry
- Molecular Docking : Computational studies have investigated the binding affinity of DFP derivatives. For example, molecular docking and DFT calculations have revealed robust binding interactions with negative interaction scores, indicating stability .
Photocatalysis
- Indole Difluoromethylation : Researchers have achieved the difluoromethylation of indoles under Ir(ppy)3 photocatalysis using CF2HPPh3Br as a source of the difluoromethyl group. This process occurs in acetone solvent under blue LED irradiation with NaHCO3 as the base .
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. It is involved in both the citric acid cycle and the electron transport chain, where it catalyzes the oxidation of succinate to fumarate and facilitates the transfer of electrons to the ubiquinone pool .
Mode of Action
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one acts as an inhibitor of succinate dehydrogenase . By binding to the SDH enzyme, it prevents the oxidation of succinate to fumarate, thereby disrupting the normal flow of electrons within the mitochondrial respiratory chain. This interruption in electron flow leads to a decrease in ATP production, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of SDH by 3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one affects the citric acid cycle and the electron transport chain . These pathways are critical for energy production within the cell. By inhibiting SDH, the compound disrupts these pathways, leading to a decrease in ATP production. This can
properties
IUPAC Name |
3-(difluoromethyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2N2O/c5-4(6)2-1-3(9)8-7-2/h4H,1H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDWFLTRQNDBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




